2-{5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound is a complex organic molecule that includes several functional groups such as a benzoyl group, a piperazine ring, a nitrophenyl group, and a tetrahydroisoquinoline structure . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzoyl group could be introduced through a Friedel-Crafts acylation, the piperazine ring could be formed through a reaction of a diamine and a diketone, and the nitrophenyl group could be added through a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoyl group, piperazine ring, nitrophenyl group, and tetrahydroisoquinoline structure would all contribute to the overall structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the piperazine ring, which is a basic structure. The benzoyl group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more polar, while the piperazine ring could influence its basicity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]-(3-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-20-5-4-8-22(17-20)27(32)29-15-13-28(14-16-29)24-9-10-25(31(33)34)26(18-24)30-12-11-21-6-2-3-7-23(21)19-30/h2-10,17-18H,11-16,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZXPEKJUDEVAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCC5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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